N-(3-Chlorophenyl)-1-[(phenylacetyl)amino]cyclohexanecarboxamide
Description
N-(3-CHLOROPHENYL)-1-[(2-PHENYLACETYL)AMINO]-1-CYCLOHEXANECARBOXAMIDE is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a chlorophenyl group, a phenylacetyl group, and a cyclohexanecarboxamide moiety, making it a unique molecule with potential biological and chemical significance.
Properties
Molecular Formula |
C21H23ClN2O2 |
|---|---|
Molecular Weight |
370.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-1-[(2-phenylacetyl)amino]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C21H23ClN2O2/c22-17-10-7-11-18(15-17)23-20(26)21(12-5-2-6-13-21)24-19(25)14-16-8-3-1-4-9-16/h1,3-4,7-11,15H,2,5-6,12-14H2,(H,23,26)(H,24,25) |
InChI Key |
YEDKUQLMHLUQPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)NC2=CC(=CC=C2)Cl)NC(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROPHENYL)-1-[(2-PHENYLACETYL)AMINO]-1-CYCLOHEXANECARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the acylation of 3-chloroaniline with phenylacetyl chloride, followed by cyclization with cyclohexanecarboxylic acid. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLOROPHENYL)-1-[(2-PHENYLACETYL)AMINO]-1-CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-(3-CHLOROPHENYL)-1-[(2-PHENYLACETYL)AMINO]-1-CYCLOHEXANECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-CHLOROPHENYL)-1-[(2-PHENYLACETYL)AMINO]-1-CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-CHLOROPHENYL)-1-[(2-PHENYLACETYL)AMINO]-1-CYCLOHEXANECARBOXAMIDE
- N-(4-CHLOROPHENYL)-1-[(2-PHENYLACETYL)AMINO]-1-CYCLOHEXANECARBOXAMIDE
- N-(3-BROMOPHENYL)-1-[(2-PHENYLACETYL)AMINO]-1-CYCLOHEXANECARBOXAMIDE
Uniqueness
N-(3-CHLOROPHENYL)-1-[(2-PHENYLACETYL)AMINO]-1-CYCLOHEXANECARBOXAMIDE is unique due to its specific substitution pattern and the presence of both chlorophenyl and phenylacetyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
